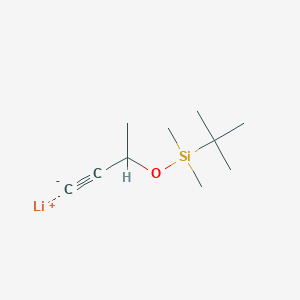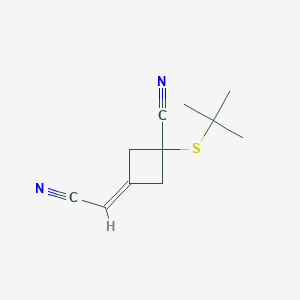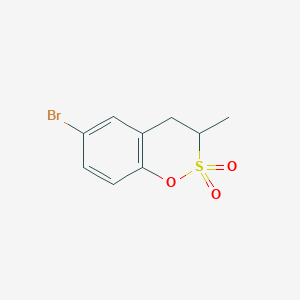
6-Bromo-3-methyl-3,4-dihydro-2H-1,2lambda~6~-benzoxathiine-2,2-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-3-methyl-3,4-dihydro-2H-1,2lambda~6~-benzoxathiine-2,2-dione is a heterocyclic compound that contains bromine, sulfur, and oxygen atoms within its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-methyl-3,4-dihydro-2H-1,2lambda~6~-benzoxathiine-2,2-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-bromo-4-methylphenol with sulfur dichloride (SCl2) in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired benzoxathiine compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-3-methyl-3,4-dihydro-2H-1,2lambda~6~-benzoxathiine-2,2-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or thioether derivatives.
Substitution: Various substituted benzoxathiine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-Bromo-3-methyl-3,4-dihydro-2H-1,2lambda~6~-benzoxathiine-2,2-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 6-Bromo-3-methyl-3,4-dihydro-2H-1,2lambda~6~-benzoxathiine-2,2-dione involves its interaction with specific molecular targets. For instance, in biological systems, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Bromo-2-methyl-3,4-dihydro-2H-benzothiazine: Similar structure but contains a nitrogen atom instead of oxygen.
6-Bromo-2-methyl-3,4-dihydro-2H-benzoxazine: Contains an oxygen atom in a different position within the ring.
6-Bromo-2-butyl-1H-benz[de]isoquinoline-1,3(2H)-dione: Similar bromine substitution but different core structure.
Uniqueness
6-Bromo-3-methyl-3,4-dihydro-2H-1,2lambda~6~-benzoxathiine-2,2-dione is unique due to its specific combination of bromine, sulfur, and oxygen atoms within the benzoxathiine ring
Propriétés
Numéro CAS |
111872-83-4 |
|---|---|
Formule moléculaire |
C9H9BrO3S |
Poids moléculaire |
277.14 g/mol |
Nom IUPAC |
6-bromo-3-methyl-3,4-dihydro-1,2λ6-benzoxathiine 2,2-dioxide |
InChI |
InChI=1S/C9H9BrO3S/c1-6-4-7-5-8(10)2-3-9(7)13-14(6,11)12/h2-3,5-6H,4H2,1H3 |
Clé InChI |
ADROYNOJUHQGPR-UHFFFAOYSA-N |
SMILES canonique |
CC1CC2=C(C=CC(=C2)Br)OS1(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


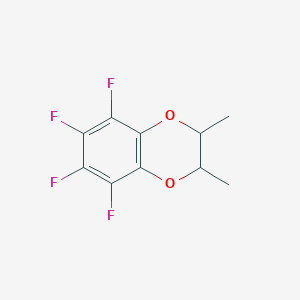
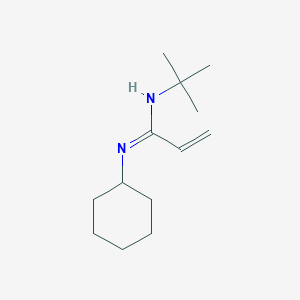

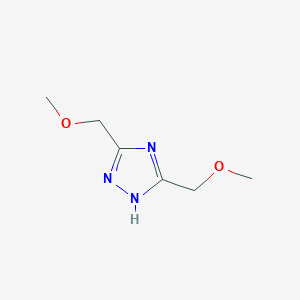
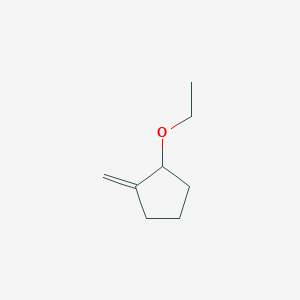
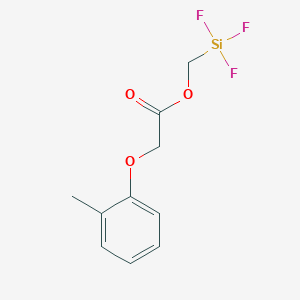
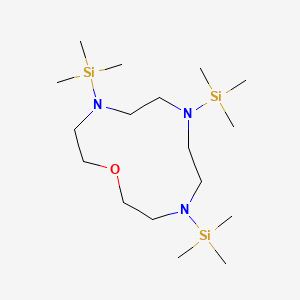


![3,6-Diphenyl[1,3]oxazolo[4,5-e][1,2,4]triazine](/img/structure/B14320652.png)

